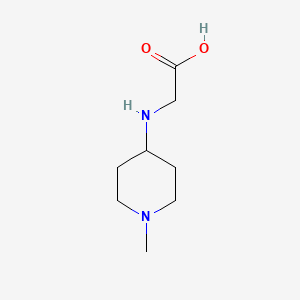

(1-Methyl-piperidin-4-ylamino)-acetic acid

説明

Historical Context and Discovery in Chemical Sciences

Specific details regarding the initial discovery and synthesis of (1-Methyl-piperidin-4-ylamino)-acetic acid are not extensively documented in seminal historical texts of chemistry. Its emergence is more likely a result of modern synthetic chemistry's capacity to generate vast libraries of novel compounds for high-throughput screening and as a building block in targeted synthesis. The synthesis of related structures, such as 1-methyl-4-piperidone (B142233), a precursor to many piperidine (B6355638) derivatives, was first reported in 1948, highlighting the long-standing interest in this class of compounds wikipedia.org. The development of methods for creating substituted piperidines has been a continuous effort, involving techniques like hydrogenation of pyridine (B92270) rings, intramolecular cyclization, and various amination reactions nih.gov. The existence of this compound is confirmed through its listing in several chemical supplier catalogs, which points to its availability for research purposes chemicalbook.com.

Significance of Piperidine-Based Amino Acids in Medicinal Chemistry Research

The piperidine scaffold is a cornerstone in drug discovery, present in a multitude of approved pharmaceutical agents researchgate.netarizona.edu. Its prevalence is attributed to several advantageous properties it imparts to a molecule. The piperidine ring can improve a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, the presence of a piperidine moiety can enhance a compound's solubility and its ability to cross the blood-brain barrier .

Piperidine-based amino acids, in particular, are valuable building blocks in the design of peptidomimetics and other complex molecules. They introduce conformational constraints, which can lead to higher receptor selectivity and potency, as well as increased metabolic stability compared to their linear counterparts encyclopedia.pub. The incorporation of such structures is a key strategy in overcoming the limitations of natural peptides as therapeutic agents. The piperidine framework is found in drugs targeting a wide array of conditions, including those affecting the central nervous system, as well as anti-cancer, antihistamine, and analgesic medications researchgate.netarizona.edu. The synthesis of derivatives from parent piperidine structures is a common strategy in the development of new analgesics that target opioid receptors tandfonline.comencyclopedia.pub.

Current Research Landscape and Gaps for this compound

The current research landscape for this compound itself appears to be in a nascent stage. While the broader class of piperidine derivatives is the subject of extensive research, specific studies focusing on this particular compound are not widely published in peer-reviewed literature. Its availability from chemical suppliers suggests it is primarily used as a building block or a fragment in the synthesis of larger, more complex molecules for various research applications, including drug discovery programs chemicalbook.com.

A significant gap in the current body of knowledge is the lack of detailed biological characterization of this compound. There is a clear opportunity for research into its pharmacological and toxicological profiles. Furthermore, while general synthetic routes to piperidine derivatives are well-established, specific, optimized synthetic protocols for this compound are not readily found in the public domain.

Future research could focus on several key areas:

Detailed Synthesis and Characterization: Publication of a robust and scalable synthesis method for the compound.

Biological Screening: Comprehensive screening of the compound for various biological activities.

Structural Biology: Conformational analysis and its influence on binding to potential biological targets researchgate.netnih.gov.

Analogue Synthesis: Creation and evaluation of a library of derivatives to establish structure-activity relationships (SAR).

Structure

3D Structure

特性

IUPAC Name |

2-[(1-methylpiperidin-4-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-10-4-2-7(3-5-10)9-6-8(11)12/h7,9H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLKNWNXIUIHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390131 | |

| Record name | (1-Methyl-piperidin-4-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856437-58-6 | |

| Record name | (1-Methyl-piperidin-4-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl Piperidin 4 Ylamino Acetic Acid

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are paramount in the synthesis of (1-Methyl-piperidin-4-ylamino)-acetic acid to ensure the correct connectivity of atoms and to avoid the formation of unwanted byproducts. The primary strategies employed are reductive amination and nucleophilic substitution.

Reductive Amination: This is a highly effective and widely used method for forming C-N bonds. youtube.com It typically proceeds in a one-pot fashion by reacting a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. harvard.edu For the synthesis of this compound, two main reductive amination routes are feasible:

Reaction of 1-methyl-4-piperidone (B142233) with an aminoacetic acid derivative (e.g., glycine (B1666218) ethyl ester).

Reaction of N-methyl-4-aminopiperidine with a glyoxylic acid derivative.

The reaction is highly regioselective, as the carbonyl group selectively reacts with the primary or secondary amine. youtube.com Mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often employed because they tolerate a wide range of functional groups and selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.eduyoutube.com The use of methanol (B129727) as a solvent can facilitate rapid and nearly quantitative imine formation without the need for dehydrating agents. harvard.edu

Nucleophilic Substitution: This approach involves the reaction of N-methyl-4-aminopiperidine with a haloacetic acid derivative, such as ethyl bromoacetate. The primary amino group of N-methyl-4-aminopiperidine acts as the nucleophile, displacing the halide. This reaction is regioselective because the exocyclic primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine within the piperidine (B6355638) ring. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. This method was utilized in the synthesis of related compounds where a piperidine scaffold was coupled with an acetic acid residue. nih.gov

A summary of key chemo- and regioselective strategies is presented below.

Table 1: Chemo- and Regioselective Synthesis Strategies| Strategy | Reactants | Key Reagents/Conditions | Selectivity Principle | Reference(s) |

|---|---|---|---|---|

| Reductive Amination | 1-Methyl-4-piperidone + Glycine ester | NaBH(OAc)₃, Acetic Acid | Chemoselective reduction of the in situ formed iminium ion. | harvard.edu |

| Reductive Amination | N-Methyl-4-aminopiperidine + Glyoxylic acid ester | NaBH₃CN, pH ~6 | Regioselective reaction at the more nucleophilic primary amine. | youtube.comyoutube.com |

Asymmetric Synthesis Approaches for Chiral Analogs of this compound

While this compound itself is achiral, the synthesis of its chiral analogs, where stereocenters are introduced on the piperidine ring, is a significant area of research. researchgate.net Such chiral derivatives are crucial for developing stereospecific interactions with biological targets.

One prominent strategy involves the asymmetric hydrogenation of a corresponding pyridine (B92270) precursor using a chiral catalyst, often based on transition metals like rhodium or ruthenium. nih.govnih.gov This can establish stereocenters on the piperidine ring with high enantioselectivity. Another approach is the diastereoselective reduction of a chiral imine derived from a chiral amine or by using a chiral reducing agent.

A powerful method for constructing functionalized chiral piperidinone skeletons involves a three-component cascade coupling. For instance, a highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene (B7858105) can produce a chiral nitro diester. nih.gov This intermediate can then participate in a one-pot assembly of the piperidinone core. Subsequent epimerization, driven by a base-catalyzed dynamic crystallization process, can convert an undesired cis-isomer into the desired trans-isomer, which can be crystallized directly from the reaction mixture in high yield and purity. nih.gov

Chiral amines themselves are pivotal catalysts in many asymmetric syntheses. psu.edu Although not directly synthesizing the target compound, these catalytic systems provide the tools to create optically enriched precursors that can then be converted to the final chiral analogs.

Table 2: Asymmetric Synthesis Approaches for Chiral Piperidine Analogs

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Asymmetric Hydrogenation | Hydrogenation of a substituted pyridine precursor using a chiral transition metal catalyst (e.g., Rh, Ru). | Creates chiral centers on the piperidine ring with high enantiomeric excess. | nih.govnih.gov |

| Multi-component Cascade | Coupling of a chiral nitro diester (from asymmetric Michael addition) to assemble the piperidinone skeleton. | One-pot assembly; dynamic crystallization-driven epimerization to obtain desired diastereomer. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the manufacturing process. nih.gov

Safer Solvents and Auxiliaries : A significant portion of waste in chemical processes comes from solvents. skpharmteco.com Efforts are being made to replace hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. For the synthesis of related piperidin-4-one derivatives, deep eutectic solvents (DES), such as one formed from glucose and urea, have been successfully used as an effective and environmentally benign reaction medium. researchgate.net

Catalysis : Catalytic reactions are preferred over stoichiometric ones for their higher efficiency and lower waste generation. The reductive amination step can be performed using catalytic hydrogenation with molecular hydrogen, where water is the only byproduct. psu.edu While precious metals are often used, research into more abundant and less toxic catalysts, such as those based on copper or iron, is ongoing. A copper-catalyzed reductive amination of ketones using molecular hydrogen has been developed as a more sustainable alternative. psu.edu

Atom Economy : Reductive amination is an inherently atom-economical reaction, as most atoms from the reactants are incorporated into the final product. psu.edu

Less Hazardous Chemical Synthesis : Designing synthetic routes to avoid the use and generation of toxic substances is a core principle. This includes replacing toxic alkylating agents with greener alternatives, such as using methanol as a methylating reagent with a suitable catalyst instead of highly toxic dimethyl sulfate. nih.gov

Solid-Phase Synthesis Techniques for this compound and its Peptidomimetics

This compound is a valuable building block for creating peptidomimetics. These are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced metabolic stability and bioavailability. researchgate.net Solid-phase peptide synthesis (SPPS) is a powerful tool for rapidly creating libraries of such molecules. mdpi.com

In this context, this compound acts as a modified amino acid. It can be incorporated into a peptide sequence using standard SPPS protocols, typically employing Fmoc/t-Bu chemistry. scielo.org.mx The synthesis is performed on a solid support, such as a Rink Amide or Wang resin. mdpi.com The process involves a cycle of steps:

Deprotection : Removal of the N-terminal Fmoc protecting group from the growing peptide chain, commonly with a solution of piperidine in DMF. univ-rennes1.fr Notably, 4-methylpiperidine (B120128) has been evaluated as a viable and potentially less toxic alternative to piperidine for this step, showing similar yields and purities. scielo.org.mxresearchgate.net

Coupling : The carboxyl group of the incoming Fmoc-protected this compound is activated using coupling reagents like HBTU/HOBt or DIC and then coupled to the deprotected N-terminus of the resin-bound peptide. nih.gov

Washing : The resin is washed to remove excess reagents and byproducts before the next cycle begins.

This automated or semi-automated process allows for the efficient construction of peptidomimetics containing the this compound scaffold. mdpi.com

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. vapourtec.com Key synthetic steps for producing this compound can be adapted to flow systems.

For example, reductive amination using molecular hydrogen can be performed more safely and efficiently in a flow reactor. The use of plug-flow reactors (PFRs) or packed-bed reactors containing an immobilized catalyst allows for precise control over temperature, pressure, and reaction time, minimizing risks associated with pressurized hydrogen gas in large batch reactors. nih.gov Similarly, nucleophilic substitution reactions can be readily transferred to a flow setup, often leading to higher yields and shorter reaction times.

Derivatization and Structural Modification of 1 Methyl Piperidin 4 Ylamino Acetic Acid

Design and Synthesis of Novel (1-Methyl-piperidin-4-ylamino)-acetic acid Derivatives

The synthesis of derivatives based on the this compound core can be achieved through several established synthetic methodologies. The choice of route often depends on the desired modification and the availability of starting materials. Key starting materials include 1-methyl-4-piperidone (B142233) and 4-amino-1-methylpiperidine (B1301898). nih.govresearchgate.netelsevier.comresearchgate.netnih.gov

One of the most versatile and widely employed methods for constructing the core structure is reductive amination . nih.govthieme-connect.com This one-pot reaction typically involves the condensation of a ketone with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine. For this scaffold, two primary reductive amination strategies can be envisioned:

Reaction of 1-methyl-4-piperidone with a glycine (B1666218) ester (e.g., glycine ethyl ester) in the presence of a reducing agent.

Reaction of 4-amino-1-methylpiperidine with an α-keto acid ester (e.g., ethyl glyoxylate).

A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity for imines over carbonyls. nih.govmdpi.com Newer reagents like N-methylpiperidine zinc borohydride (B1222165) have also been developed for this purpose. nih.gov

A second common approach is the N-alkylation of 4-amino-1-methylpiperidine . nih.gov This involves the direct reaction of the primary amine on the piperidine (B6355638) ring with an acetic acid derivative bearing a leaving group, such as ethyl bromoacetate. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. While synthetically straightforward, this method can sometimes lead to overalkylation, yielding undesired quaternary ammonium (B1175870) salts. nih.gov

Derivatives can also be created by modifying the carboxylic acid group of the parent compound. Standard esterification or amidation reactions can be used to convert the carboxylic acid into a wide array of esters and amides, allowing for the exploration of structure-activity relationships related to this functional group. For creating larger libraries of compounds, solid-phase synthesis techniques, originally developed for peptides and N-substituted glycine oligomers (peptoids), can be adapted. enamine.netajchem-a.com This involves anchoring a suitable building block to a solid support and sequentially adding other components.

| Synthetic Strategy | Key Reactants | Typical Reagents & Conditions | Primary Application |

|---|---|---|---|

| Reductive Amination | 1-Methyl-4-piperidone + Glycine Ester | NaBH(OAc)₃ or NaBH₃CN, Methanol (B129727) or Dichloroethane, rt | Core scaffold synthesis |

| Reductive Amination | 4-Amino-1-methylpiperidine + Ethyl Glyoxylate | NaBH(OAc)₃, Acetic Acid, Dichloroethane, rt | Core scaffold synthesis |

| N-Alkylation | 4-Amino-1-methylpiperidine + Ethyl Bromoacetate | K₂CO₃ or Et₃N, Acetonitrile or DMF, rt to 60°C | Core scaffold synthesis |

| Amide Coupling | This compound + Amine (R-NH₂) | HBTU or HATU, DIPEA, DMF, rt | Derivatization of the carboxylic acid |

| Solid-Phase Synthesis | Resin-bound amino acid + Bromoacetic acid, followed by displacement with 1-methyl-4-aminopiperidine | DIC/HOBt, Piperidine/DMF (for Fmoc removal) | Combinatorial library generation |

Exploration of Bioisosteric Replacements in the this compound Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic profiles. nih.govnih.govresearchgate.net The this compound scaffold has three primary sites amenable to bioisosteric replacement: the carboxylic acid, the secondary amine linker, and the N-methylpiperidine ring.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often crucial for target binding but can lead to poor metabolic stability or limited membrane permeability. nih.govresearchgate.net Its replacement is a common strategy in drug design. A wide range of acidic and non-acidic groups can serve as bioisosteres.

Acidic Heterocycles: Five-membered nitrogen-rich heterocycles are the most common replacements. Tetrazoles are particularly prevalent due to their similar pKa (~4.5-5.0) to carboxylic acids and their ability to participate in similar hydrogen bonding interactions. ajchem-a.comtandfonline.comnih.gov Other established heterocyclic bioisosteres include 1,2,4-oxadiazoles , thiazolidinediones , and tetrazolones . tandfonline.comthieme-connect.comacs.orgnih.gov

Sulfonamide-based Groups: Acyl sulfonamides and related structures like acylsulfamides and sulfonylureas are also effective acidic mimics. nih.govmdpi.com Their acidity and lipophilicity can be fine-tuned through substitution on the sulfonamide nitrogen. researchgate.net

Other Acidic Functions: Phosphonic and sulfonic acids can also replace the carboxylic acid, though they generally increase polarity. tandfonline.com

| Original Group | Bioisosteric Replacement | Key Properties & Rationale | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa, metabolically more stable, mimics H-bonding. | tandfonline.comnih.gov |

| Acyl Sulfonamide (-CONHSO₂R) | Tunable acidity and lipophilicity, improved metabolic stability. | nih.govmdpi.com | |

| 1,2,4-Oxadiazol-5(4H)-one | Acidic heterocycle, acts as a rigid mimetic of the carboxylate. | nih.gov | |

| 3-Hydroxyisoxazole | Planar, acidic heterocycle with pKa ~4-5. | tandfonline.com |

Amine Linker: The secondary amine (-NH-) can be replaced to alter hydrogen bonding capabilities and conformational flexibility. Classical isosteres include an ether (-O-) or thioether (-S-) linkage. nih.gov While not a direct replacement, concepts from amide bioisosterism, such as using stable heterocyclic linkers like 1,2,3-triazoles , can be applied to create more rigid analogs. mdpi.com

N-Methyl Group: The N-methyl group can be replaced with other small alkyl groups (e.g., ethyl, propyl) to probe steric limits at the binding site. Replacing the methyl protons with deuterium can slow metabolic N-demethylation, a common metabolic pathway. nih.gov

Piperidine Ring: The piperidine ring itself can be replaced to modulate lipophilicity and explore different spatial orientations. A common replacement is a morpholine (B109124) ring, where the C4-methylene is replaced by oxygen, which typically increases polarity and can block metabolism at adjacent sites. ajchem-a.com More recently, spirocyclic scaffolds like azaspiro[3.3]heptane have been used as three-dimensional piperidine mimics that can reduce lipophilicity and project substituents into different regions of space. ajchem-a.comnih.gov

| Original Group | Bioisosteric Replacement | Key Properties & Rationale | Reference |

|---|---|---|---|

| Secondary Amine (-NH-) | Ether (-O-), Thioether (-S-) | Alters H-bonding potential and basicity. | nih.gov |

| N-Methyl (-NCH₃) | N-Ethyl, N-Propyl | Probes steric tolerance. | researchgate.net |

| N-Methyl (-NCH₃) | N-CD₃ (Deuterated) | Increases metabolic stability by slowing N-dealkylation. | nih.gov |

| Piperidine Ring | Morpholine Ring | Increases polarity, can improve metabolic stability. | ajchem-a.com |

| Piperidine Ring | Azaspiro[3.3]heptane | Reduces lipophilicity, provides novel 3D exit vectors. | nih.gov |

Conformational Analysis of this compound Derivatives

The three-dimensional shape (conformation) of a molecule is a critical factor in its ability to bind to a biological target. For derivatives of this compound, the conformational flexibility of the piperidine ring is of primary importance.

Piperidine rings predominantly adopt a low-energy chair conformation to minimize angle and torsional strain. nih.govresearchgate.net In this conformation, substituents at each carbon atom can be oriented in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For the this compound scaffold, the large aminoacetic acid side chain at the C4 position is expected to strongly prefer the equatorial orientation to avoid unfavorable steric clashes with the axial hydrogens at the C2 and C6 positions (known as 1,3-diaxial interactions). nih.gov

The N-methyl group on the piperidine nitrogen can also exist in either an axial or equatorial position. The ring can undergo a "ring flip" to interconvert between the two chair conformations, which also interconverts the orientation of all substituents. The equilibrium between these two conformers is influenced by several factors. While an equatorial N-methyl group is generally favored, the energy difference can be small, and the nature of other substituents and the solvent can shift this equilibrium.

The conformation of these derivatives is typically studied using a combination of experimental and computational methods:

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for conformational analysis. The magnitude of the coupling constants (J-values) between adjacent protons can provide direct information about their dihedral angle, allowing for the determination of the predominant chair conformation and the orientation of substituents. nih.govtandfonline.com

Computational Chemistry: Methods like Density Functional Theory (DFT) and molecular dynamics simulations are used to calculate the relative energies of different possible conformers (e.g., chair, twist-boat). thieme-connect.comenamine.netresearchgate.net These calculations help predict the most stable conformation and quantify the energy differences between them, providing insight into the factors that govern conformational preference. researchgate.net

Modifications to the scaffold can have predictable effects on conformation. For instance, replacing the N-methyl group with a bulkier N-alkyl group would further favor the conformer where that group is equatorial. Introducing substituents on the piperidine ring itself would also influence the conformational equilibrium based on their own steric and electronic preferences.

| Structural Feature | Conformational Aspect | Influencing Factors | Method of Analysis |

|---|---|---|---|

| Piperidine Ring | Chair vs. Twist-Boat Conformation | Generally favors chair; protein binding can stabilize twist-boat. | Computational (DFT), X-ray Crystallography |

| C4-Side Chain | Axial vs. Equatorial Equilibrium | Strongly prefers equatorial to avoid 1,3-diaxial strain. | NMR (Coupling Constants), Computational |

| N1-Methyl Group | Axial vs. Equatorial Equilibrium | Generally prefers equatorial; equilibrium influenced by solvent and other substituents. | NMR, Computational (DFT) |

| Ring Substituents | Influence on Ring Pucker/Flattening | Electron-withdrawing or bulky groups can distort the ideal chair geometry. | NMR, X-ray Crystallography |

Rational Design of this compound Analogs for Enhanced Biological Activity

Rational drug design integrates principles of synthesis, bioisosterism, and conformational analysis to create new molecules with improved potency, selectivity, and pharmacokinetic properties. enamine.net For the this compound scaffold, a rational design approach would leverage structure-activity relationships (SAR) to guide modifications.

Structure-Activity Relationship (SAR) and QSAR: The first step in rational design is to establish an SAR by synthesizing a series of analogs and evaluating their biological activity. For example, by systematically changing the N-substituent on the piperidine (e.g., H, methyl, ethyl, benzyl), one can determine the steric and electronic requirements at this position. mdpi.comresearchgate.net Similarly, modifying the acetic acid moiety with various bioisosteres (as discussed in section 3.2) would reveal which properties (e.g., acidity, hydrogen bonding potential) are critical for activity. Once sufficient data is gathered, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models use computational descriptors of the molecules to create a mathematical equation that predicts biological activity, allowing for the in silico screening of virtual compounds before their synthesis. nih.govtandfonline.comnih.gov

Target-Based Design: If the biological target is known, structure-based design becomes a powerful tool. Molecular docking simulations can predict how a designed analog fits into the target's binding site. nih.govacs.org This allows for the design of modifications that enhance key interactions, such as:

Improving Hydrophobic Interactions: Adding or extending lipophilic groups to fill unoccupied hydrophobic pockets in the receptor.

Strengthening Polar Interactions: The basic piperidine nitrogen, which is likely protonated at physiological pH, can form crucial salt bridges with acidic amino acid residues like aspartate or glutamate (B1630785) in the binding site. nih.gov The carboxylic acid (or its bioisostere) can act as a hydrogen bond acceptor or donor. Docking can guide the optimal placement of these groups.

Optimizing Drug-like Properties: Rational design also aims to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: If a specific part of the molecule is found to be a site of metabolic breakdown (e.g., N-demethylation), it can be modified. Bioisosteric replacement of the piperidine with a morpholine or deuteration of the N-methyl group are common strategies to block metabolism. elsevier.com

Permeability and Lipophilicity: The balance between solubility and lipophilicity (often measured as logP or logD) is crucial for oral absorption and brain penetration. The introduction of chiral centers or specific functional groups can modulate these properties. thieme-connect.comthieme-connect.com The piperidine scaffold itself is a valuable component for tuning these properties. ajchem-a.com

Conformational Restriction: The 3D shape of a ligand is paramount for high-affinity binding. Often, a molecule can adopt multiple conformations, only one of which is active. Rational design can introduce structural elements, such as additional ring substituents or replacing flexible linkers with rigid ones, to "lock" the molecule into its bioactive conformation. researchgate.netthieme-connect.com This can lead to a significant increase in potency and selectivity. For instance, studies on other piperidine-containing ligands have shown that the substitution pattern (e.g., 2-, 3-, or 4-substitution) dramatically influences activity by altering how the key pharmacophoric elements are presented to the target. thieme-connect.com

| Design Strategy | Objective | Example Modification | Reference |

|---|---|---|---|

| SAR/QSAR Guided Modification | Improve Potency | Systematically vary N-alkyl group and substituents on an aromatic ring if added to the scaffold. | tandfonline.comnih.gov |

| Structure-Based Design | Enhance Target Binding | Use docking to design a substituent that forms a new H-bond with a specific residue in the target protein. | nih.govacs.org |

| Bioisosteric Replacement | Improve ADME Properties | Replace a metabolically labile ester with a more stable 1,2,4-oxadiazole. Replace piperazine (B1678402) with piperidine to improve stability. | elsevier.com |

| Conformational Restriction | Increase Potency & Selectivity | Introduce a methyl group on the piperidine ring to favor a specific chair conformation known to be active. | thieme-connect.com |

| Modulating Physicochemical Properties | Improve Bioavailability | Replace the piperidine ring with a less lipophilic azaspiro[3.3]heptane to improve solubility. | enamine.net |

Biological Activity and Pharmacological Mechanisms of 1 Methyl Piperidin 4 Ylamino Acetic Acid

Cellular and Molecular Mechanisms of Action

No studies detailing the specific cellular or molecular targets of (1-Methyl-piperidin-4-ylamino)-acetic acid were identified.

Receptor Binding and Ligand-Target Interactions

There is no available data from receptor binding assays or computational docking studies for this compound.

Enzyme Inhibition and Modulation Studies

No research has been published on the inhibitory or modulatory effects of this compound on any specific enzymes.

Investigation of Signaling Pathway Perturbations by this compound

The effects of this compound on intracellular signaling pathways have not been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Specific SAR studies for this compound and its analogs are not available.

Pharmacodynamic Profiling in In Vitro and In Vivo Models

No in vitro or in vivo pharmacodynamic studies for this compound have been described.

Neuropharmacological Investigations of this compound

There are no reports on the neuropharmacological properties of this specific compound.

Computational Chemistry and Molecular Modeling of 1 Methyl Piperidin 4 Ylamino Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electronic distribution, and chemical reactivity. nih.gov Methods like Density Functional Theory (DFT) are commonly employed to achieve a balance between accuracy and computational cost.

Geometric and Electronic Properties: DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can be used to determine the most stable conformation of (1-Methyl-piperidin-4-ylamino)-acetic acid. nih.govresearchgate.net For the piperidine (B6355638) ring, the chair conformation is generally the most stable, with substituents preferentially occupying equatorial positions to minimize steric hindrance. asianpubs.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. researchgate.net The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For molecules similar to the title compound, the electron density in the HOMO is often localized around the nitrogen atoms and the carboxyl group, identifying these as likely sites for electrophilic attack. Conversely, the LUMO is typically distributed across the molecule, indicating sites susceptible to nucleophilic attack.

Table 1: Predicted Quantum Chemical Properties of this compound Note: These values are illustrative and based on typical results for similar small organic molecules from quantum chemical calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability; involved in oxidation reactions. |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability; involved in reduction reactions. |

| HOMO-LUMO Gap | ~ 5.5 eV | Suggests good kinetic stability and moderate reactivity. |

| Dipole Moment | ~ 2.5 - 4.0 Debye | Indicates a polar nature, influencing solubility and intermolecular interactions. |

| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron; relates to HOMO energy. nih.gov |

| Electron Affinity | ~ 1.0 eV | Energy released when an electron is added; relates to LUMO energy. nih.gov |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, which is essential for understanding how a compound might interact within a complex biological system, such as in an aqueous physiological environment. nih.govmdpi.com

Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable, plateauing RMSD value indicates that the molecule has reached a stable conformation in the simulation environment. semanticscholar.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions. Higher RMSF values suggest greater flexibility, which can be important for binding to a receptor. semanticscholar.org

Radius of Gyration (Rg): Represents the compactness of the molecule's structure. A stable Rg value over time suggests that the molecule is not undergoing major unfolding or conformational changes. semanticscholar.org

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule that is accessible to solvent molecules. This is crucial for understanding solubility and interactions with the surrounding environment. semanticscholar.org

Table 2: Illustrative Parameters from a Hypothetical MD Simulation Note: These values are for illustrative purposes to demonstrate typical outputs of an MD simulation.

| Parameter | Illustrative Result | Interpretation |

| RMSD | Plateaus at ~2.0 Å | The compound reaches and maintains a stable conformation during the simulation. |

| RMSF | Higher peaks for the acetic acid tail | The piperidine core is relatively rigid, while the acetic acid group shows higher flexibility. |

| Radius of Gyration (Rg) | Stable at ~3.5 Å | The overall compactness of the molecule remains consistent, indicating structural stability. |

| SASA | Fluctuates around ~300 Ų | Indicates consistent exposure to the solvent, relevant for solubility and interactions. |

Ligand-Based and Structure-Based Drug Design Approaches for this compound Derivatives

Both ligand-based and structure-based methods are pillars of computer-aided drug design (CADD), used to create derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.netethernet.edu.et

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. nih.govnih.gov It relies on analyzing a set of molecules known to be active against the target. Key LBDD methods include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities to predict the activity of new analogs. nih.gov

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (pharmacophore) required for biological activity. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), SBDD can be employed. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.govmdpi.com For derivatives of this compound, docking studies could be used to optimize interactions with key amino acid residues in a hypothetical binding pocket, guiding modifications to enhance binding.

Table 3: Comparison of LBDD and SBDD for Designing Derivatives

| Feature | Ligand-Based Drug Design (LBDD) | Structure-Based Drug Design (SBDD) |

| Primary Requirement | A set of active and inactive molecules. nih.gov | 3D structure of the biological target. nih.gov |

| Core Principle | The "similar property principle": similar molecules have similar biological activities. temple.edu | Analysis of ligand-receptor interactions at the atomic level. |

| Key Techniques | QSAR, pharmacophore modeling. nih.gov | Molecular docking, de novo design. nih.gov |

| Application for Derivatives | Guide modifications based on features common to active compounds. | Design derivatives to form specific hydrogen bonds or hydrophobic interactions with the target. |

In Silico Prediction of Biological Activity and Target Identification

Before undertaking expensive synthesis and testing, computational tools can predict the likely biological activities of a compound and identify potential protein targets. nih.govnih.gov This is achieved by comparing the structural and chemical features of the molecule against large databases of known bioactive compounds. researchgate.net

Web-based platforms and software can screen a molecule like this compound for its probability of acting on various target classes. These predictions are based on statistical models derived from vast amounts of experimental data. researchgate.net For this compound, its structure suggests potential interactions with targets that recognize amine and carboxylic acid functionalities, such as G-protein coupled receptors (GPCRs), ion channels, or certain enzymes.

Table 4: Predicted Biological Activity Spectrum (Illustrative) Note: Predictions are based on structural similarity to known drug classes and are hypothetical.

| Target Class | Predicted Activity Score (Pa > Pi) | Rationale |

| GPCR Ligand | High | The piperidine scaffold is common in many GPCR-targeting drugs. nih.gov |

| Kinase Inhibitor | Moderate | Certain kinase inhibitors feature similar amine-containing heterocyclic structures. nih.gov |

| Enzyme Inhibitor | Moderate | The carboxylic acid and amine groups can interact with active sites of various enzymes. |

| Ion Channel Modulator | Moderate | The charged nature of the tertiary amine at physiological pH can be key for ion channel interaction. |

Pa: probability of being active; Pi: probability of being inactive.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design. nih.gov A pharmacophore represents the essential steric and electronic features that enable a molecule to interact with a specific biological target. arabjchem.org Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large virtual libraries of compounds to identify novel molecules that match the model and are therefore likely to be active. peerj.combiointerfaceresearch.com

The key pharmacophoric features of this compound include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom of the tertiary amine and the carbonyl oxygen of the acetic acid.

Hydrogen Bond Donors (HBD): The secondary amine (N-H) and the hydroxyl group of the carboxylic acid.

Positive Ionizable (PI): The tertiary nitrogen in the piperidine ring, which is expected to be protonated at physiological pH.

Hydrophobic (HY): The aliphatic carbon atoms of the piperidine ring.

These features can be used to build a 3D model to search for compounds with a similar spatial arrangement of functionalities, potentially leading to the discovery of new lead compounds for a specific target. nih.gov

Table 5: Pharmacophoric Features of this compound

| Feature | Group(s) | Potential Role in Receptor Binding |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Tertiary Amine Nitrogen | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) on the receptor. |

| Hydrogen Bond Donor | Secondary Amine, Carboxylic Acid OH | Forms hydrogen bonds with acceptor groups (e.g., C=O, N) on the receptor. |

| Positive Ionizable | Tertiary Piperidine Nitrogen | Forms ionic interactions (salt bridges) with negatively charged residues (e.g., Asp, Glu). |

| Hydrophobic Center | Piperidine Ring | Engages in van der Waals or hydrophobic interactions with nonpolar pockets of the receptor. |

ADMET Prediction and In Silico Toxicity Assessment

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to avoid late-stage failures in drug development. ljmu.ac.ukresearchgate.net In silico models provide early-stage predictions of these properties based on the molecule's structure. frontiersin.org

For this compound, various physicochemical and pharmacokinetic properties can be calculated. These predictions help assess its drug-likeness, for instance, by applying criteria like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has more than 5 H-bond donors, 10 H-bond acceptors, a molecular weight greater than 500 Da, and a LogP greater than 5. researchgate.net

Toxicity predictions screen for potential liabilities such as carcinogenicity, mutagenicity, hepatotoxicity, and inhibition of the hERG potassium channel, which is associated with cardiotoxicity. frontiersin.orgfrontiersin.org

Table 6: Predicted ADMET Profile for this compound Note: These predictions are generated by computational models (e.g., pkCSM, SwissADME) and serve as an initial assessment.

| Parameter | Category | Predicted Value/Outcome | Implication |

| Molecular Weight | Physicochemical | 186.25 g/mol | Favorable (<< 500 Da). |

| LogP (o/w) | Lipophilicity | ~ -0.5 to 1.0 | Indicates good water solubility. |

| Hydrogen Bond Donors | Physicochemical | 2 | Favorable (≤ 5). |

| Hydrogen Bond Acceptors | Physicochemical | 3 | Favorable (≤ 10). |

| Human Intestinal Absorption | Absorption | High | Likely to be well-absorbed from the gut. frontiersin.org |

| Caco-2 Permeability | Absorption | Low to Moderate | May have moderate permeability across the intestinal epithelium. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Unlikely to cross | The polar nature and charge may limit CNS penetration. |

| CYP450 Inhibition | Metabolism | Likely inhibitor of some isoforms (e.g., 2D6) | Potential for drug-drug interactions. |

| hERG Inhibition | Toxicity | Low risk | Unlikely to cause cardiotoxicity via hERG blockade. ljmu.ac.uk |

| Hepatotoxicity | Toxicity | Low risk | Predicted to be non-toxic to the liver. frontiersin.org |

| Mutagenicity (AMES test) | Toxicity | Non-mutagenic | Unlikely to cause DNA mutations. |

Analytical Methodologies for 1 Methyl Piperidin 4 Ylamino Acetic Acid in Research

Chromatographic Techniques (HPLC, GC-MS) for Purity and Quantification

Chromatographic methods are fundamental in separating "(1-Methyl-piperidin-4-ylamino)-acetic acid" from impurities and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". A reverse-phase HPLC method is typically employed for its analysis.

A typical HPLC method for the analysis of related piperidine (B6355638) compounds might utilize a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.05% formic acid in water) and an organic solvent such as methanol (B129727) or acetonitrile, run in a gradient elution mode. nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). For compounds lacking a strong chromophore, derivatization with a UV-active agent like benzaldehyde (B42025) can be employed to enhance detection by a UV detector. researchgate.net The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area is proportional to its concentration, allowing for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself is not ideal for direct GC-MS analysis due to its low volatility, derivatization can be performed to increase its volatility. For instance, esterification of the carboxylic acid group can make it amenable to GC analysis. The gas chromatograph separates the derivatized compound from other volatile components in the sample, and the mass spectrometer provides detailed structural information and sensitive detection. cmbr-journal.com The GC-MS analysis of related piperidine compounds often involves a capillary column, such as one with a 5% phenyl/95% methyl silicone stationary phase, and electron ionization (EI) for fragmentation. cmbr-journal.com

Table 1: Illustrative Chromatographic Conditions for the Analysis of Piperidine Derivatives

| Parameter | HPLC | GC-MS (after derivatization) |

| Column | Atlantis C18 (5 µm, 3.9×100 mm) nih.gov | Capillary column (e.g., HP-5, 30 m x 0.25 mm) rsc.org |

| Mobile Phase/Carrier Gas | Gradient of 0.05% formic acid in water and methanol nih.gov | Helium cmbr-journal.com |

| Flow Rate | 1.0 mL/min nih.gov | 1 mL/min |

| Detector | Mass Spectrometer (MS) nih.gov | Mass Spectrometer (MS) |

| Injection Volume | 5.0 µL nih.gov | 1 µL |

| Oven Temperature Program | N/A | Temperature ramp (e.g., initial hold, ramp to final temp.) |

| Derivatization | Not always necessary, but can be used for UV detection researchgate.net | Typically required (e.g., esterification) |

Spectroscopic Characterization (NMR, MS, IR) in Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of "this compound". Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of "this compound" would exhibit characteristic signals. The protons of the piperidine ring would appear as a complex set of multiplets in the aliphatic region. The N-methyl group would present as a singlet. The methylene (B1212753) protons of the acetic acid moiety adjacent to the amino group would also give a distinct signal.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for "this compound", typically producing a protonated molecule [M+H]⁺ in the positive ion mode. google.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, can yield structural information based on the observed daughter ions. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the secondary amine, and C-H stretches of the aliphatic parts of the molecule. researchgate.netthermofisher.com

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for N-methyl, piperidine ring protons, and acetic acid methylene protons. |

| ¹³C NMR | Resonances for carbonyl carbon, piperidine ring carbons, and N-methyl carbon. |

| Mass Spectrometry (ESI+) | [M+H]⁺ ion corresponding to the molecular weight. Characteristic fragmentation pattern in MS/MS. |

| Infrared Spectroscopy | Absorption bands for O-H, C=O, N-H, and C-H functional groups. |

Advanced hyphenated Techniques for Metabolite Identification

The study of the metabolism of "this compound" is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Advanced hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the primary tools for the identification and characterization of its metabolites.

Following administration, biological samples such as plasma, urine, or liver microsomes are collected and prepared for analysis. The complex mixture of the parent drug and its metabolites is then separated using HPLC. The eluent from the HPLC is introduced directly into a tandem mass spectrometer. The mass spectrometer is typically operated in a data-dependent acquisition mode, where it scans for potential metabolites and automatically triggers fragmentation (MS/MS) to obtain structural information.

Common metabolic pathways for compounds containing a 4-aminopiperidine (B84694) moiety include N-dealkylation, hydroxylation of the piperidine ring, and oxidation. nih.gov The high sensitivity and selectivity of LC-MS/MS allow for the detection of low-level metabolites and the elucidation of their structures based on their mass-to-charge ratios and fragmentation patterns. researchgate.netnih.gov

Bioanalytical Methods for Detection in Biological Matrices

The quantification of "this compound" in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic studies. Bioanalytical methods must be sensitive, specific, accurate, and precise. LC-MS/MS is the gold standard for this purpose. bioanalysis-zone.com

The development of a robust bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

Chromatographic Separation: An optimized HPLC method is used to separate the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. This provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov

Method Validation: The method must be rigorously validated according to regulatory guidelines. This includes assessing linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix.

Table 3: Key Parameters in Bioanalytical Method Validation for Piperidine Derivatives

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 nih.gov |

| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should not change significantly. |

Preclinical Research Findings and Therapeutic Potential of 1 Methyl Piperidin 4 Ylamino Acetic Acid

Efficacy Studies in Disease Models (e.g., neurological, inflammatory)

There is no publicly available scientific literature detailing efficacy studies of (1-Methyl-piperidin-4-ylamino)-acetic acid in any preclinical disease models, including those for neurological or inflammatory conditions. While related piperidine (B6355638) structures are investigated for various therapeutic applications, specific data for this compound is absent.

Investigation of Metabolic Pathways and Biotransformation

Detailed investigations into the metabolic pathways and biotransformation of this compound have not been published. Generally, compounds containing a 4-aminopiperidine (B84694) scaffold can undergo metabolism by cytochrome P450 enzymes, with N-dealkylation being a common pathway. nih.gov For instance, the biotransformation of the neurotoxicant 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which shares a 1-methylpiperidine (B42303) moiety, involves metabolism by monoamine oxidase (MAO) A and B to form metabolites like 1-methyl-4-phenylpyridinium ion (MPP+). nih.gov However, the specific metabolic fate of this compound, including the enzymes involved and the resulting metabolites, remains unelucidated in published studies.

Pharmacokinetic Profiling and Disposition (Absorption, Distribution, Excretion)

A pharmacokinetic profile for this compound, including its absorption, distribution, and excretion characteristics, is not available in the public scientific record. Pharmacokinetic properties of piperidine-containing drugs can be influenced by factors such as the nature of substituents on the piperidine ring. For example, the piperidine ring is sometimes incorporated into drug design to potentially enhance blood-brain barrier penetration. However, without specific studies on this compound, its disposition in biological systems is unknown.

Biomarker Discovery and Validation in Preclinical Studies

There are no published preclinical studies focused on the discovery or validation of biomarkers associated with the therapeutic or other effects of this compound. The development of translational safety and efficacy biomarkers is a critical component of drug discovery, but such research has not been reported for this particular compound. nih.gov

Synergistic Effects with Established Therapies

No research has been published investigating the potential synergistic effects of this compound with any established therapies. Studies on other novel compounds, such as certain 2-amino-4-(1-piperidine) pyridine (B92270) derivatives, have explored their potential in overcoming resistance to existing cancer therapies like crizotinib, but similar investigations for this compound have not been documented. nih.gov

Academic Perspectives on Intellectual Property and Patent Landscape for 1 Methyl Piperidin 4 Ylamino Acetic Acid

Analysis of Patent Applications and Grants Pertaining to (1-Methyl-piperidin-4-ylamino)-acetic acid

A direct patent for the specific compound this compound (CAS 856437-58-6) is not readily identifiable in major patent databases. However, the patent landscape for structurally related piperidine (B6355638) derivatives is extensive, suggesting that this compound could be encompassed within broader Markush claims of existing patents. Such claims often define a class of related compounds by specifying a core structure and various possible substituents.

The piperidine scaffold is a crucial component in numerous pharmaceuticals, leading to its frequent appearance in patent literature. google.comnih.gov Patents in this area often focus on novel derivatives, methods of synthesis, and their application in treating a range of diseases, including cancer, central nervous system disorders, and inflammatory conditions. numberanalytics.comscienceopen.commdpi.com For instance, piperidine derivatives are prominent in the development of kinase inhibitors, a significant area of oncology research. google.comgoogle.com

A review of the patent landscape for piperidine-based compounds reveals several key areas of innovation and patenting activity. These include:

Novel Chemical Entities: Patents are frequently granted for new piperidine derivatives with unique substitution patterns that confer improved efficacy, selectivity, or pharmacokinetic properties.

Synthetic Methods: Innovative and efficient methods for synthesizing substituted piperidines are also a subject of patent protection. google.com These can include stereoselective syntheses or methods that allow for the rapid generation of a library of diverse compounds.

Therapeutic Applications: New medical uses for known piperidine compounds are often patented. This can involve identifying a new disease target for an existing compound or formulating it for a different mode of administration.

The following table provides a representative, though not exhaustive, list of patents related to piperidine derivatives, illustrating the breadth of innovation in this field.

| Patent Number | Title | Assignee | Key Focus of the Patent |

| US8697876B2 | Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists | Eli Lilly and Company | Relates to processes for preparing specific piperidine derivatives useful as 5-HT1F receptor agonists for treating migraine. google.comgoogle.com |

| EP2476677A1 | Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives | Daiichi Sankyo Company, Limited | Describes a method for manufacturing piperidine derivatives that can serve as intermediates for opioid μ antagonists. google.comgoogle.com |

| US8609672B2 | Piperazinylpyrimidine analogues as protein kinase inhibitors | The Board of Trustees of the University of Illinois | Focuses on piperazine (B1678402) and piperidine-containing pyrimidine (B1678525) analogues as inhibitors of protein kinases for potential cancer treatment. google.com |

| HUE025313T2 | Piperidine- and piperazine-1-carboxylic acid amide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah) for the treatment of anxiety, pain and other conditions | Janssen Pharmaceutica N.V. | Covers piperidine and piperazine derivatives as FAAH modulators for treating anxiety, pain, and other conditions. google.com |

Freedom-to-Operate Analysis for Research and Development

A freedom-to-operate (FTO) analysis is a critical step for any entity looking to commercialize a product or technology. drugpatentwatch.comwipo.int It aims to determine whether a proposed commercial activity, such as the synthesis and sale of a chemical compound, would infringe upon the valid intellectual property rights of others. wipo.int For a compound like this compound, a thorough FTO analysis would be essential before commencing any significant research and development investment. nih.gov

The process of conducting an FTO analysis for this compound would involve several key steps:

Comprehensive Patent Searching: This goes beyond a simple search for the exact compound name and CAS number. It involves searching for patents with broad Markush claims that could potentially cover the compound. This requires expertise in chemical structure searching and an understanding of how patent claims are constructed.

Analysis of Patent Claims: Once potentially relevant patents are identified, their claims must be carefully analyzed to determine their scope. Only the claims of a patent define the legal scope of the invention. scienceopen.com

Assessment of Patent Validity: The analysis may also involve an assessment of the validity of any identified patents. A patent may be found to be invalid if, for example, the invention was not new or was obvious at the time the patent was filed.

Legal Opinion: Ultimately, a formal FTO opinion is typically provided by a patent attorney, which provides a legal assessment of the infringement risk. nih.gov

An FTO analysis is not a one-time event but rather an ongoing process that should be revisited as a research project progresses and as new patents are published. drugpatentwatch.com

Strategic Patenting in the Field of Piperidine-Based Compounds

Strategic patenting in the field of piperidine-based compounds is a complex endeavor that requires a forward-looking approach to innovation and intellectual property protection. numberanalytics.com Given the crowded nature of this chemical space, a successful patenting strategy often involves more than just securing protection for a single compound.

Key strategic considerations include:

Building a Patent Portfolio: Rather than relying on a single patent, companies often aim to build a portfolio of patents around a particular technology. This can include patents on the lead compound, related derivatives (a "patent fence"), manufacturing processes, different formulations, and new medical uses.

Drafting Broad Claims: Where possible, patent applications will include broad Markush claims to cover a wide range of related compounds, making it more difficult for competitors to design around the patent. numberanalytics.com

Filing for Provisional Patents: Filing a provisional patent application can be a strategic way to establish an early priority date while allowing for further research and development before filing a more detailed non-provisional application. numberanalytics.com

Considering the Global Market: Patent protection is territorial. A comprehensive strategy will involve filing for patent protection in key commercial markets around the world.

In the context of piperidine-based kinase inhibitors, for example, a strategic approach might involve patenting not only a novel inhibitor but also its use in combination with other cancer therapies or diagnostic methods to identify patients who are most likely to respond to the treatment. google.comavantorsciences.com This multi-layered approach to patenting can create a more robust and defensible intellectual property position.

Toxicological Considerations and Safety Assessment Principles in Research

In Vitro Cytotoxicity and Genotoxicity Studies

The initial phase of toxicological screening involves in vitro methods to determine a compound's potential to cause cell death (cytotoxicity) or damage genetic material (genotoxicity). These tests are rapid, cost-effective, and adhere to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal use in research.

Cytotoxicity Assays: A variety of assays are employed to measure cytotoxicity. These tests typically expose cultured cells to the test substance across a range of concentrations. Common endpoints include assessing cell membrane integrity (e.g., lactate (B86563) dehydrogenase (LDH) release), metabolic activity (e.g., MTT or WST-1 assays), or cell proliferation. For instance, an MTT assay, which measures the metabolic activity of mitochondria, was used to evaluate the toxicity of certain bioactive heterocyclic compounds toward HepG2 cells, finding them to be less toxic in that specific context. researchgate.net While no specific data exists for (1-Methyl-piperidin-4-ylamino)-acetic acid, these methods would be standard for its initial evaluation.

Genotoxicity Assays: Genotoxicity testing is critical as DNA damage can lead to mutations and potentially cancer. A standard battery of tests includes:

Bacterial Reverse Mutation Test (Ames Test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect a compound's ability to cause gene mutations.

In Vitro Mammalian Cell Gene Mutation Test: Assays like the mouse lymphoma assay (MLA) or the HPRT test are used to detect mutations in mammalian cells.

In Vitro Micronucleus Test or Chromosomal Aberration Test: These tests assess for larger-scale DNA damage (clastogenicity) or effects on chromosome number (aneugenicity) in mammalian cells.

A significant concern for compounds containing tertiary amine structures, such as the N-methylpiperidine moiety, is the potential for the formation of genotoxic impurities like nitrosamines. For example, the genotoxic impurity 1-methyl-4-nitrosopiperazine (B99963) (MNP) has been identified as a potential by-product in the synthesis or degradation of other pharmaceutical compounds containing a similar structural alert. nih.gov Therefore, genotoxicity assessments for this compound would need to be sufficiently sensitive to detect such potential impurities.

General Principles of In Vivo Toxicity Assessment

Following in vitro screening, in vivo studies in animal models are conducted to understand the compound's effects on a whole organism. These studies help determine the dose-response relationship and identify target organs for toxicity.

Acute Toxicity Studies: These studies involve the administration of a single, high dose of the substance to determine its immediate toxic effects and the median lethal dose (LD50). industrialchemicals.gov.au The LD50 is the dose estimated to be lethal to 50% of the test animals. While no specific LD50 is available for this compound, data from related compounds like piperidine (B6355638) and N-methylpiperidine provide context for the potential toxicity of this chemical class. Observed sublethal effects in acute studies on piperidine include decreased motor activity, tremors, respiratory distress, and convulsions. industrialchemicals.gov.au

Table 1: Acute Toxicity Data for Structurally Related Compounds

| Compound | Species | Route | LD50/LC50 Value | Reference |

|---|---|---|---|---|

| Piperidine | Rat | Oral | 133 - 740 mg/kg | industrialchemicals.gov.au |

| Piperidine | Rabbit | Dermal | 275 mg/kg | carlroth.com |

| Piperidine | Rat | Inhalation (4h) | 4.8 mg/L | industrialchemicals.gov.au |

| N-Methylpiperidine | Rabbit | Dermal | Harmful in contact with skin (Category 4) | fishersci.com |

| N-Methylpiperidine | Rat | Oral | Harmful if swallowed (Category 4) | fishersci.com |

| N-Methylpiperidine | Rat | Inhalation | Toxic if inhaled (Category 3) | fishersci.com |

Repeated-Dose Toxicity Studies: Sub-acute (14-day), sub-chronic (90-day), and chronic (1-2 years) studies involve repeated daily administration of the compound. These studies are crucial for identifying target organs, characterizing the nature of toxicity, and establishing a No-Observed-Adverse-Effect Level (NOAEL), which is essential for human risk assessment.

Mechanistic Toxicology and Identification of Adverse Outcome Pathways

Mechanistic toxicology aims to understand how a chemical causes toxicity at the molecular, cellular, and organ levels. A key tool in modern toxicology is the Adverse Outcome Pathway (AOP) framework. nih.govresearchgate.net

An AOP is a conceptual construct that portrays existing knowledge concerning the linkage between a Molecular Initiating Event (MIE) and an Adverse Outcome (AO) at a level of biological organization relevant to risk assessment. nih.govresearchgate.net The pathway consists of a sequence of causally linked Key Events (KEs) that occur at different biological levels (e.g., cellular, tissue, organ). nih.govnih.gov

The core components of an AOP are:

Molecular Initiating Event (MIE): The initial interaction of the chemical with a biological target (e.g., receptor binding, enzyme inhibition). nih.gov

Key Events (KEs): A series of measurable, intermediate steps that are essential for the progression of toxicity from the MIE to the adverse outcome. nih.gov

Adverse Outcome (AO): The final toxicological effect of regulatory relevance, such as organ damage, reproductive impairment, or cancer. nih.gov

For a novel compound like this compound, no AOPs have been defined. The development of an AOP would begin by identifying a plausible MIE based on its chemical structure. Given the piperidine ring, potential MIEs could involve interactions with neurotransmitter receptors or ion channels. Subsequent research would then aim to identify and measure the downstream KEs that link this initial molecular interaction to a potential adverse outcome, such as neurotoxicity. The AOP framework helps to organize this mechanistic data, identify knowledge gaps, and guide the development of targeted testing strategies. nih.govresearchgate.net

Carcinogenicity and Reproductive Toxicity Screening Methodologies

Carcinogenicity Screening: The potential for a compound to cause cancer is a major safety concern. A full assessment is typically conducted through a two-year bioassay in rodents, usually rats and mice. However, this is preceded by a weight-of-evidence evaluation that includes:

Results from genotoxicity assays (a positive result in multiple assays raises concern).

Structural alerts within the molecule that are associated with carcinogenicity.

Evidence of pre-neoplastic lesions or cellular proliferation in repeated-dose toxicity studies.

Reproductive and Developmental Toxicity Screening: These studies evaluate the potential effects of a compound on the ability to reproduce and on the development of offspring. Standard testing follows internationally recognized guidelines (e.g., OECD Test Guidelines).

Fertility and Early Embryonic Development Study: Assesses effects on male and female reproductive function, including mating behavior, fertility, and early embryonic development.

Prenatal Developmental Toxicity Study: The compound is administered to pregnant animals during the period of organogenesis to assess for adverse effects on the developing fetus, such as malformations or developmental delays. For the related compound piperidine, developmental toxicity studies in rats exposed via inhalation showed reduced fetal body weight and, at higher concentrations, a reduction in the number of implantation sites. industrialchemicals.gov.au

Two-Generation Study: The substance is administered to animals for two generations to evaluate the full range of effects on fertility, pregnancy, and offspring development and viability.

This structured, multi-faceted approach is fundamental to building a comprehensive toxicological profile and conducting a robust safety assessment for any new chemical entity, including this compound.

Future Directions and Emerging Research Avenues for 1 Methyl Piperidin 4 Ylamino Acetic Acid

Exploration of Novel Therapeutic Targets

The piperidine (B6355638) ring is a privileged structure in drug discovery, featured in medications targeting a wide array of conditions, including those affecting the central nervous system (CNS), cancer, and inflammation. arizona.edumdpi.com Derivatives of piperidine have been successfully developed as analgesics, antihistamines, anticoagulants, and antipsychotics. researchgate.net

Given this precedent, a primary future direction for (1-Methyl-piperidin-4-ylamino)-acetic acid involves systematic screening against a broad panel of novel therapeutic targets. Its structural motifs—a tertiary amine within a saturated heterocycle and an amino acid side chain—suggest potential interactions with various biological macromolecules. Future research could focus on assessing its activity against newly identified G-protein coupled receptors (GPCRs), ion channels, enzymes, and protein-protein interactions implicated in disease. High-throughput screening campaigns, followed by structure-activity relationship (SAR) studies, would be essential to identify and optimize lead compounds for previously "undruggable" or challenging targets.

Table 1: Examples of Therapeutic Areas for Piperidine-Containing Drugs This table illustrates the broad therapeutic potential of the piperidine scaffold, suggesting possible areas of investigation for this compound.

| Therapeutic Area | Example Drug Class |

| Central Nervous System | Antipsychotics, Analgesics arizona.eduresearchgate.net |

| Oncology | Anti-cancer agents arizona.edu |

| Allergy & Immunology | Antihistamines researchgate.net |

| Cardiovascular | Antiaggregants, Anticoagulants arizona.edu |

Integration with Advanced Drug Delivery Systems

The therapeutic efficacy of a drug is often dependent on its delivery system. A significant research avenue is the integration of this compound or its derivatives into advanced drug delivery platforms to enhance bioavailability, ensure controlled release, and achieve targeted delivery.

Recent studies have demonstrated the successful use of piperidine-based compounds in the formulation of polymeric films for controlled drug release. nih.gov For instance, piperidine-functionalized films made with sodium alginate and poly(vinyl alcohol) have shown promise for maintaining contact with target tissues and releasing therapeutic molecules in a controlled manner, along with inherent antimicrobial properties. nih.gov Another approach involves conjugating piperidine-based molecules to nanocarriers like humanized ferritin to facilitate the delivery of siRNA into cancer cells, overcoming barriers to cellular uptake and protecting the cargo from degradation. acs.org Exploring the potential of this compound as a component in similar biocompatible polymers, hydrogels, or nanoparticle systems could unlock new therapeutic applications.

Table 2: Potential Drug Delivery Strategies This table outlines advanced drug delivery systems that could potentially be adapted for this compound.

| Delivery System | Description | Potential Advantage |

| Polymeric Films | Incorporation into biocompatible polymers like sodium alginate/PVA. nih.gov | Controlled, localized release of the therapeutic agent. nih.gov |

| Protein Nanocages | Conjugation to systems like ferritin for targeted transport. acs.org | Enhanced cell specificity and protection of cargo. acs.org |

| Hydrogels | Entrapment within a cross-linked polymer network. | Sustained release and suitability for tissue engineering applications. |

Application in Chemical Biology Tools and Probes

Chemical probes are indispensable tools for dissecting complex biological processes in the native cellular environment. mskcc.org Developing this compound into a chemical probe represents a significant area of future research. By chemically modifying the core structure—for example, by attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers—researchers could create powerful tools for biological investigation. mskcc.org

These "mutated chemicals" could be used to:

Visualize and Track Targets: A fluorescently-labeled version could allow for real-time imaging of its binding to a specific protein or organelle within living cells using microscopy.

Identify Binding Partners: A biotinylated derivative could be used in pull-down assays coupled with mass spectrometry to identify the specific proteins that the compound interacts with, thereby elucidating its mechanism of action. mskcc.org

Modulate Protein Function: The development of potent and selective probes can help validate a protein's role in a disease pathway, a critical step in drug discovery. nih.govscispace.com

The creation of a "chemical toolbox" based on the this compound scaffold would provide invaluable insights into cellular biology and could serve as a launchpad for new therapeutic strategies. mskcc.orgrsc.org

Development of Companion Diagnostics